3,4-脱氢-L-脯氨酸酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dehydro-L-proline is used to prepare morpholinyl-4-piperidinylacetic acid derivatives as potent oral active VLA-4 antagonist . It is also a β-Proline analog used as agonists at the strychnine-sensitive glycine receptor . It is used as a substrate and inhibitor of various enzymes .

Synthesis Analysis

The synthesis of a discovery library of 80 3,4-dehydroproline amides was achieved in a four-step reaction sequence from easily accessible 3-aminoallene-3-carboxylate methyl esters .Molecular Structure Analysis

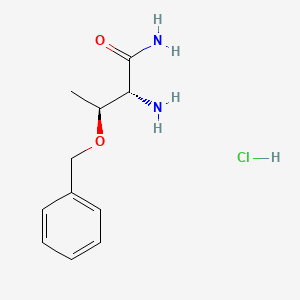

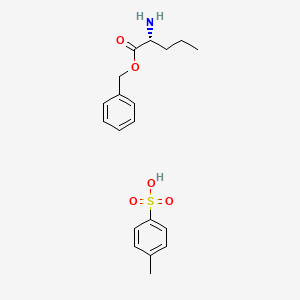

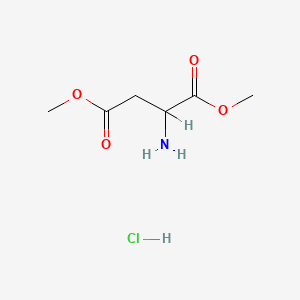

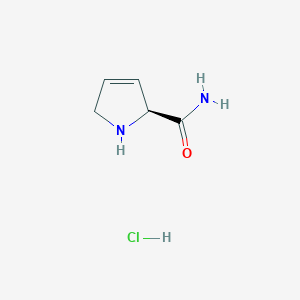

The molecular formula of 3,4-Dehydro-L-proline amide hydrochloride is C5H9ClN2O . The InChI code is 1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 .Chemical Reactions Analysis

Amide coupling reactions using polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation led to 3,4-dehydroproline amides that were obtained in purities greater than 85% by LC/MS/ESLD after scavenging the excess HOBt on a silica-bound carbonate SPE cartridge .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dehydro-L-proline amide hydrochloride is 148.59 . It is recommended to store it at 0-8°C .科学研究应用

Inhibitor of Amino Acid Transporters

3,4-Dehydro-L-proline is used in the synthesis of diverse multi-functionalized pyrrolidines for probing the ligand binding sites of biological targets . It has been used to develop new inhibitors of the widely expressed amino acid transporters SLC1A4 and SLC1A5 . These transporters are implicated in numerous pathophysiological processes such as cancer and neurological diseases .

2. Blocker of Neutral Amino Acid Transporters This compound has been used in the discovery of a novel class of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) that act as selective high-affinity inhibitors of the SLC1 family neutral amino acid transporters SLC1A4 and SLC1A5 .

Inducer of Programmed Cell Death

3,4-Dehydro-L-proline has been found to induce programmed cell death in the roots of Brachypodium distachyon . This highlights the important role of hydroxyproline-rich glycoproteins (HRGPs) in root hair development and root growth .

Inhibitor of Extensin Biosynthesis

This compound can be used to inhibit extensin biosynthesis . Extensins are cell wall proteins that play a crucial role in plant growth and various developmental processes .

5. Alternate Substrate of Amino Acid Oxidase 3,4-Dehydro-L-proline is an alternate substrate of the amino acid oxidase, NikD . This enzyme plays a key role in the metabolism of amino acids.

Inhibitor of Collagen Secretion

This compound has been found to inhibit collagen secretion by chondrocytes . This could have potential applications in the treatment of diseases related to collagen, such as osteoarthritis.

作用机制

Target of Action

3,4-Dehydro-L-proline amide hydrochloride, also known as (S)-2,5-Dihydro-1H-pyrrole-2-carboxamide hydrochloride, is a compound used in proteomics research It’s known that it acts as a substrate and inhibitor of various enzymes .

Mode of Action

It’s known to inhibit extensin biosynthesis and act as an alternate substrate of the amino acid oxidase, NikD . Extensins are hydroxyproline-rich glycoproteins involved in plant cell wall strengthening. NikD is an enzyme involved in the oxidative deamination of amines.

Biochemical Pathways

The compound’s role in biochemical pathways primarily involves its interaction with enzymes. It’s used as a substrate and inhibitor for various enzymes, affecting their function and the biochemical pathways they’re involved in . For instance, it inhibits collagen secretion by chondrocytes , which could impact the collagen synthesis pathway and affect tissue repair and growth.

Result of Action

Given its known interactions, it can be inferred that it may influence protein synthesis and secretion in cells, particularly affecting the production of extensin and collagen .

安全和危害

未来方向

There are ongoing studies on the synthesis and applications of 3,4-Dehydro-L-proline amide hydrochloride . It is being used in the preparation of various derivatives and as a substrate and inhibitor of various enzymes . This suggests potential future directions in the field of enzyme inhibition and drug development.

属性

IUPAC Name |

(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDOQMABVJRPFF-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](N1)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dehydro-L-proline amide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。